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Introduction

(S)-Ceralasertib, also known as AZD6738, is an investigational, orally bioavailable, and
selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a
critical component of the DNA Damage Response (DDR) pathway, a network of cellular
processes that sense, signal, and repair DNA damage to maintain genomic integrity.[2] In the
context of gastric cancer, a disease often characterized by genomic instability, targeting the
DDR pathway with agents like Ceralasertib presents a promising therapeutic strategy.[3] This
technical guide provides an in-depth overview of the foundational preclinical and clinical
research on (S)-Ceralasertib in gastric cancer, with a focus on its mechanism of action,
synergistic potential, and predictive biomarkers.

Mechanism of Action: ATR Inhibition and Synthetic
Lethality

Ceralasertib exerts its anti-tumor effects by inhibiting the kinase activity of ATR.[1] ATR is a key
sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled
replication forks.[2][3] Upon activation, ATR phosphorylates a cascade of downstream targets,
most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair,
and stabilize replication forks.[3][4][5] By inhibiting ATR, Ceralasertib prevents the
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phosphorylation and activation of CHK1, leading to the abrogation of the G2/M cell cycle
checkpoint, disruption of DNA repair, and ultimately, tumor cell apoptosis.[5]

A key therapeutic concept underpinning the use of Ceralasertib is "synthetic lethality.” This
occurs when the inhibition of ATR is lethal to cancer cells that have a pre-existing defect in
another DDR pathway component, such as the Ataxia Telangiectasia Mutated (ATM) kinase.
ATM is primarily activated by double-strand DNA breaks. In ATM-deficient tumors, the cells
become heavily reliant on the ATR pathway to repair DNA damage and survive. Inhibition of
ATR in this context leads to a catastrophic level of unrepaired DNA damage and selective
cancer cell death. Preclinical studies have demonstrated this synthetic lethal relationship in
ATM-deficient gastric cancer cells.[6]

Preclinical Data in Gastric Cancer
In Vitro Studies: Cell Line Sensitivity

The anti-proliferative activity of Ceralasertib has been evaluated in a panel of human gastric
cancer cell lines. A study by Min et al. investigated the effects of AZD6738 in 14 gastric cancer
cell lines and identified a range of sensitivities.[6] The ATM-deficient cell line SNU-601 was
particularly sensitive to Ceralasertib, while the ATM-proficient cell line SNU-484 was resistant.

[6]

IC50 (uM) of Ceralasertib

Gastric Cancer Cell Line ATM Status
(AZD6738)
o Sensitive (Specific value not
SNU-601 Deficient ) )
provided in abstract)[6]
o Resistant (Specific value not
SNU-484 Proficient ) )
provided in abstract)[6]
Other 12 cell lines Variable Heterogeneous responses|6]

Note: The specific IC50 values for all 14 cell lines were reported in the supplementary materials
of the cited publication, which could not be accessed for this guide.

In Vivo Studies: Xenograft Models
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The anti-tumor efficacy of Ceralasertib has been demonstrated in a gastric cancer xenograft
model using the ATM-deficient SNU-601 cell line. In this model, oral administration of
Ceralasertib at a dose of 50 mg/kg daily resulted in a significant suppression of tumor growth
compared to the vehicle control.[6] Pathologic examination of the tumors from the treated mice
revealed reduced proliferation, as indicated by Ki-67 staining, and increased apoptosis, as
measured by TUNEL assay and cleaved PARP levels.

Xenograft Tumor Growth  Apoptosis
Treatment Dosage L .
Model Inhibition Induction
) ) Significant
SNU-601 (ATM- Ceralasertib 50 mg/kg daily ] Increased
o suppression of
deficient) (AZD6738) (oral) cleaved PARP

tumor volume[6]

Clinical Research: Phase Il Trial in Advanced Gastric
Cancer

A significant clinical investigation of Ceralasertib in gastric cancer is a Phase II, open-label,
single-center, non-randomized study (NCT03780608) evaluating Ceralasertib in combination
with Durvalumab, an anti-PD-L1 antibody, in patients with previously treated advanced gastric
cancer.[7][8][9]

Study Design and Treatment Regimen

Patients received Ceralasertib at a dose of 240 mg twice daily on days 15-28 of a 28-day cycle,
in combination with Durvalumab administered at 1500 mg on day 1 of every 4-week cycle.[7][9]
The primary endpoint was the Overall Response Rate (ORR).[7][9]

Efficacy Results

Among 31 evaluable patients, the combination of Ceralasertib and Durvalumab demonstrated
promising anti-tumor activity.[7][9]
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Efficacy Endpoint Result 95% Confidence Interval
Overall Response Rate (ORR)  22.6% 9.6% to 41.1%
Disease Control Rate (DCR) 58.1% 39.1% to 75.5%
Median Progression-Free
) 3.0 months 2.1to 3.9 months
Survival (PFS)
Median Overall Survival (OS) 6.7 months 3.8 t0 9.6 months

Biomarker Analysis and Predictive Value

Exploratory biomarker analysis revealed that patients with a loss of ATM expression and/or a
high proportion of a mutational signature attributable to homologous repair deficiency (sig.
HRD) had a significantly longer median Progression-Free Survival (PFS) compared to those
with intact ATM and low sig. HRD (5.60 vs 1.65 months).[7][9] This clinical finding strongly
supports the preclinical hypothesis of synthetic lethality between ATR inhibition and ATM
deficiency.

Safety and Tolerability

The combination of Ceralasertib and Durvalumab was found to have a manageable safety
profile.[7][8] The most common treatment-emergent adverse events of any grade were fatigue,
nausea, anorexia, anemia, and thrombocytopenia.[10] Grade 3 or higher adverse events were
primarily hematologic in nature, consistent with the expected toxicities of Ceralasertib.[10]

Experimental Protocols
Cell Proliferation (MTT) Assay

o Cell Seeding: Seed gastric cancer cells in 96-well plates at a density of 1 x 10"4 cells per
well and allow them to adhere overnight.[6]

o Drug Treatment: Treat the cells with increasing concentrations of Ceralasertib (ranging from
0 to 1 umol/L) for 5 days.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at
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37°C.

e Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

o Data Analysis: Calculate the IC50 values using appropriate software (e.g., SigmaPlot).[6]

Western Blot Analysis

e Cell Lysis: Lyse treated and untreated gastric cancer cells in a suitable lysis buffer (e.g.,
RIPA buffer) containing protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of the lysates using a protein
assay (e.g., BCA assay).

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 pug) on an SDS-polyacrylamide
gel.

» Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

e Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., p-ATR, ATR, p-CHK1, CHK1, cleaved PARP, [3-actin) overnight at 4°C.
Specific antibody dilutions should be optimized as per the manufacturer's instructions.

e Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

Immunofluorescence for RAD51 Foci
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e Cell Culture and Treatment: Grow gastric cancer cells on coverslips and treat with
Ceralasertib as required.

o Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by
permeabilization with 0.5% Triton X-100 in PBS.

» Blocking: Block the cells with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

e Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51
overnight at 4°C.

e Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled
secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

» Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips
on microscope slides.

e Imaging: Visualize and quantify the RAD51 foci using a fluorescence microscope.

In Vivo Xenograft Study

o Cell Implantation: Subcutaneously inject ATM-deficient gastric cancer cells (e.g., SNU-601)
into the flanks of immunodeficient mice (e.g., nude mice).

e Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a
specified volume (e.g., 100-200 mms3), randomize the mice into treatment and control groups.

[6]

o Drug Administration: Administer Ceralasertib (e.g., 50 mg/kg daily) or vehicle control orally to
the respective groups.[6]

e Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice a week) using
calipers.

» Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for
further analysis, including immunohistochemistry for Ki-67 and cleaved PARP.
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Caption: Ceralasertib inhibits ATR, blocking CHK1 activation and downstream DNA repair,
leading to apoptosis.
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Caption: Ceralasertib induces synthetic lethality in ATM-deficient cancer cells by inhibiting the
compensatory ATR pathway.
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Caption: In vitro workflow for evaluating Ceralasertib's effects on gastric cancer cell lines.

Conclusion

The foundational research on (S)-Ceralasertib in gastric cancer highlights its potential as a
targeted therapy, particularly in tumors with underlying DNA damage response deficiencies.
The preclinical evidence for synthetic lethality in ATM-deficient models, coupled with the
promising clinical activity observed in patients with ATM loss, provides a strong rationale for
biomarker-driven clinical trials. The detailed experimental protocols and data presented in this
guide offer a comprehensive resource for researchers and drug development professionals
working to advance novel therapies for gastric cancer. Further investigation into combination
strategies and a deeper understanding of resistance mechanisms will be crucial in fully
realizing the therapeutic potential of Ceralasertib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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